Ethyldiphenylphosphine oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

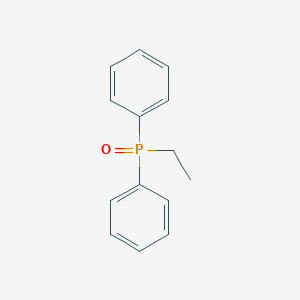

Structure

3D Structure

特性

IUPAC Name |

[ethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTGKEBIBGSCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169577 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-57-9 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyldiphenylphosphine Oxide (CAS: 1733-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyldiphenylphosphine oxide (EDPPO), identified by CAS number 1733-57-9, is a versatile organophosphorus compound with significant applications across organic synthesis, materials science, and catalysis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reactivity, analytical characterization, and safety protocols. By delving into the mechanistic underpinnings of its utility, this document serves as a critical resource for professionals leveraging EDPPO in their research and development endeavors, particularly in the synthesis of fine chemicals and pharmaceuticals.[1]

Introduction and Molecular Characteristics

This compound is a tertiary phosphine oxide featuring two phenyl groups and one ethyl group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.[2] This structure imparts a unique combination of steric and electronic properties that are central to its reactivity and utility. The phosphoryl group (P=O) is highly polar and can act as a Lewis base, enabling coordination with metal centers.[3] This interaction is fundamental to its role as a ligand in transition-metal catalysis. The P=O bond is also oxidation-resistant, contributing to the stability of metal complexes, even under aerobic conditions.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1733-57-9 | [4][5][6][7] |

| Molecular Formula | C₁₄H₁₅OP | [2][4][5][6][7] |

| Molecular Weight | 230.24 g/mol | [2][4][5][6][7] |

| Appearance | Solid | |

| Melting Point | 120-125 °C | [2] |

| Boiling Point | 128-130 °C at 3 Torr | [4] |

| Density | 1.0722 g/cm³ at 20 °C | [4] |

| Solubility | Log₁₀ of Water solubility in mol/l: -12.96 (Calculated) | [8] |

| Octanol/Water Partition Coefficient (logP) | 3.020 (Calculated) | [8] |

Synthesis and Purification

The synthesis of this compound can be accomplished through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Common Synthetic Pathways

-

Oxidation of Ethyldiphenylphosphine: This is a straightforward and common method. The corresponding phosphine, ethyldiphenylphosphine, is oxidized using a variety of oxidizing agents, such as hydrogen peroxide or air. The high stability of the P=O bond makes this a thermodynamically favorable process.

-

Cross-Coupling Reactions: Cobalt-catalyzed C(sp²)–P cross-coupling reactions of ethylphosphine precursors with aryl halides have been demonstrated to produce EDPPO in high yields.[3]

-

Grignard-type Reactions: Reactions involving diphenylphosphinic chloride and an ethyl Grignard reagent (e.g., ethylmagnesium bromide) can also yield EDPPO.

A generalized workflow for the synthesis via oxidation is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis via Oxidation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve ethyldiphenylphosphine in a suitable organic solvent (e.g., acetone, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.

-

Addition of Oxidant: Add a solution of hydrogen peroxide (30% aqueous solution is common) dropwise to the stirred phosphine solution. The addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.

-

Quenching and Extraction: After completion, quench any excess peroxide by adding a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]

Chemical Reactivity and Applications

The utility of this compound spans several domains of chemical science, driven by the reactivity of the P=O group and the steric and electronic influence of its substituents.

Role in Catalysis

While the corresponding phosphine (obtained by reduction of EDPPO) is a widely used ligand in transition-metal catalysis, EDPPO itself can also function as a ligand.[3] The oxygen atom of the phosphoryl group can coordinate to metal centers, and its resistance to oxidation makes it a robust ligand, especially in aerobic conditions.[3] It has found use in cobalt and copper-catalyzed reactions, such as hydroformylation and C-P coupling.[3] The steric bulk provided by the ethyl and phenyl groups can also influence the enantioselectivity in asymmetric catalysis.[3]

Precursor in Organic Synthesis

EDPPO is a key reactant in several important organic transformations.

-

Wittig-type Reactions: As a phosphine oxide, it is a byproduct of the Wittig reaction and related olefination reactions.[3] Understanding its formation and properties is crucial for optimizing these synthetic routes.

-

Nucleophilic Additions: EDPPO can be a precursor to β-functionalized ethyldiphenylphosphine oxides through nucleophilic addition reactions.[10]

-

Reduction to Phosphines: It can be stereospecifically reduced to form the corresponding phosphine, which is a valuable ligand for various cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

-

Other Reactions: It serves as a reactant for the regioselective lactonization of unsymmetrical 1,4-diols and in the synthesis of nanostructured dioxomolybdenum(VI) catalysts.

Caption: Key applications and transformations of this compound.

Utility in Materials Science

Phosphine oxides, including EDPPO, are of increasing interest in materials science.[3] The polar P=O group can enhance intermolecular interactions and improve the electrical properties of organic materials, making them suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) as host materials or in electron-transporting layers.[3] They are also investigated as flame retardants for polymers.[3]

Analytical Characterization

A combination of spectroscopic techniques is routinely employed for the structural elucidation and purity assessment of this compound.

Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplet in the downfield region corresponding to the protons on the two phenyl groups.[3] - Ethyl Group Protons: A multiplet for the methylene (-CH₂) protons due to coupling with both the methyl protons and the phosphorus atom. A triplet of doublets or a more complex multiplet for the terminal methyl (-CH₃) protons.[3] |

| ¹³C NMR | - Shows distinct signals for the carbons of the ethyl group and the phenyl rings (ipso, ortho, meta, para).[3] - A key feature is the coupling between phosphorus and carbon atoms (J-P coupling), which provides valuable connectivity information.[3] |

| ³¹P NMR | - This is a highly diagnostic technique for organophosphorus compounds.[3] - The spectrum typically shows a single characteristic chemical shift for the pentavalent phosphine oxide, which is sensitive to the electronic environment of the phosphorus atom.[3] |

| IR Spectroscopy | - A strong absorption band characteristic of the P=O stretching vibration is a prominent feature in the IR spectrum.[3] |

| Mass Spectrometry (MS) | - Used to confirm the molecular weight (230.24 g/mol ) and to study fragmentation patterns.[3][5] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[11]

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[11][12] Use a dust mask or work in a well-ventilated area to avoid inhalation.[11]

-

Handling: Avoid all personal contact.[11] Do not eat, drink, or smoke when handling.[11] Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[11][12]

-

First Aid:

Conclusion

This compound is a compound of significant academic and industrial interest. Its robust chemical nature, coupled with its versatile reactivity, makes it an invaluable tool in the synthesis of complex molecules and the development of advanced materials. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 1733-57-9,DIPHENYLETHYLPHOSPHINE OXIDE | lookchem [lookchem.com]

- 3. This compound | 1733-57-9 | Benchchem [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound (CAS 1733-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Ethyldiphenylphosphine oxide molecular weight and formula

An In-depth Technical Guide to Ethyldiphenylphosphine Oxide: Core Properties, Synthesis, and Applications

Introduction

This compound (EDPPO) is an organophosphorus compound characterized by a phosphoryl group bonded to an ethyl group and two phenyl groups. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its fundamental molecular properties, synthesis, characterization, and diverse applications. As a stable, solid compound, EDPPO is a valuable reagent and ligand in various chemical transformations, bridging the fields of organic synthesis, catalysis, and materials science. Its utility often stems from the unique electronic and steric properties conferred by the central phosphorus atom and its substituents.

Core Molecular Information and Structure

The foundational identity of any chemical compound lies in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification. This compound is unambiguously defined by the following core identifiers.

| Identifier | Value | Reference |

| Molecular Formula | C₁₄H₁₅OP | [1][2][3][4] |

| Molecular Weight | 230.24 g/mol | [1][3][4] |

| CAS Registry Number | 1733-57-9 | [1][2][3][5] |

| Synonyms | Diphenyl(ethyl)phosphine oxide, Diphenylphosphinoethane monoxide | [2][4][5] |

The molecular structure features a central phosphorus atom in a distorted tetrahedral geometry, double-bonded to an oxygen atom and single-bonded to an ethyl group and two phenyl rings.[1] The polar phosphoryl (P=O) group is a key functional feature, dictating much of the compound's reactivity and coordinating properties.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of EDPPO are essential for its practical handling, purification, and characterization.

Physical Properties

EDPPO is typically a stable, white to off-white solid at room temperature. Its physical properties are summarized below.

| Property | Value | Reference(s) |

| Appearance | Solid | |

| Melting Point | 120-125 °C | |

| Boiling Point | 128-130 °C at 3 Torr | [5] |

| Density | 1.0722 g/cm³ at 20 °C | [5] |

| Octanol/Water Partition Coefficient (logP) | 3.020 (Calculated) | [4] |

Spectroscopic Characterization

Spectroscopic methods provide an unambiguous confirmation of EDPPO's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons in the ethyl and phenyl groups. For phosphorus-containing compounds, ³¹P NMR is particularly diagnostic, with EDPPO exhibiting a characteristic chemical shift that confirms the pentavalent phosphorus center.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum of EDPPO is dominated by a strong absorption band characteristic of the P=O stretching vibration, typically appearing in the region of 1180-1200 cm⁻¹.[1][2] This peak is a clear indicator of the phosphine oxide functionality.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of EDPPO, with the molecular ion peak corresponding to its calculated mass of 230.24 g/mol .[1][2]

Synthesis and Reaction Pathways

The synthesis of EDPPO can be accomplished through several reliable methods. The most common and straightforward approach is the oxidation of its corresponding phosphine precursor, ethyldiphenylphosphine.

Common Synthetic Routes

-

Oxidation of Ethyldiphenylphosphine : This is a widely used method due to the high yields and simplicity of the reaction. Common oxidizing agents like hydrogen peroxide or air can be used to convert the trivalent phosphorus in ethyldiphenylphosphine to the pentavalent state in EDPPO.[1][6]

-

Cross-Coupling Reactions : More advanced methods include transition-metal-catalyzed reactions. For instance, cobalt-catalyzed C(sp²)–P cross-coupling of ethylphosphine precursors with aryl halides has been demonstrated to produce EDPPO in high yields.[1]

-

Nucleophilic Addition : β-functionalized ethyldiphenylphosphine oxides can be synthesized via nucleophilic addition to diphenylvinylphosphine oxide equivalents.[7]

References

- 1. This compound | 1733-57-9 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 1733-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

Ethyldiphenylphosphine oxide synthesis from ethyldiphenylphosphine

An In-depth Technical Guide to the Synthesis of Ethyldiphenylphosphine Oxide from Ethyldiphenylphosphine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organophosphorus compound with broad applications, serving as a stable precursor to valuable phosphine ligands, a ligand in its own right, and an intermediate in various organic syntheses.[1][2] Its synthesis via the oxidation of ethyldiphenylphosphine is a fundamental and widely employed transformation. This guide provides a comprehensive, field-proven perspective on this synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol. We will focus on the most reliable and common oxidation method using hydrogen peroxide, while also discussing alternative approaches and critical safety considerations.

Introduction: The Significance of this compound

Tertiary phosphine oxides, such as this compound (EDPPO), are a highly stable class of organophosphorus compounds, characterized by a high-energy P=O double bond.[3] This stability makes them less reactive than their parent phosphines.[3] While sometimes viewed as byproducts, particularly in reactions like the Wittig olefination, EDPPO is a valuable synthetic target for several reasons:[1]

-

Direct Ligand Application: The phosphoryl group (P=O) itself is a key functional component. The oxygen atom can act as a Lewis base, coordinating to metal centers and stabilizing catalytic complexes, particularly under aerobic conditions where the parent phosphine would be susceptible to oxidation.[1]

-

Synthetic Intermediate: The P=O group activates adjacent C-H bonds and participates in a variety of transformations, making EDPPO a versatile intermediate for creating more complex functionalized organophosphorus compounds.[5]

The most direct and common route to EDPPO is the oxidation of its corresponding phosphine, ethyldiphenylphosphine.[1][6]

The Chemistry of Oxidation: Mechanism and Rationale

The conversion of a tertiary phosphine to a phosphine oxide is an oxidative process centered on the phosphorus atom. The lone pair of electrons on the phosphorus in ethyldiphenylphosphine makes it nucleophilic and susceptible to attack by electrophilic oxygen sources.

The general mechanism involves the phosphine attacking the oxidant, leading to the formation of the thermodynamically stable P=O bond. While the oxidation can proceed via a radical mechanism, particularly with molecular oxygen, the reaction with peroxides is often more direct.[3]

Diagram of the General Oxidation Reaction

Caption: General schematic of phosphine oxidation.

A Comparative Analysis of Oxidizing Agents

The choice of oxidant is a critical experimental parameter that influences reaction efficiency, safety, and the purification process.

| Oxidant | Advantages | Disadvantages | Causality & Field Insights |

| Hydrogen Peroxide (H₂O₂) ** | Highly effective, clean reaction (water is the primary byproduct), readily available.[7][8] | Can form stable adducts with the phosphine oxide product, requiring an additional purification step.[8] H₂O₂ is a strong oxidizer and requires careful handling. | This is the most common and recommended method for laboratory-scale synthesis due to its high yield and clean profile. The adduct issue is well-documented and easily managed with molecular sieves, making it a self-validating protocol.[8] |

| Air / Molecular Oxygen (O₂) ** | Inexpensive, readily available, environmentally benign. | Often requires elevated temperatures, long reaction times, or the use of radical initiators.[3] Can lead to side products through the insertion of oxygen into P-C bonds.[8] | While seemingly simple, air oxidation can be inconsistent. A more advanced application involves adsorbing the phosphine onto activated carbon, which facilitates a clean and selective air oxidation at room temperature, avoiding the need for other reagents.[7][9][10] This is an elegant, green chemistry approach but requires specific setup. |

| Other Oxidants | Reagents like potassium permanganate or nitric acid are effective. | These are harsh oxidants that can be difficult to handle and may lead to over-oxidation or reaction with other functional groups. They also generate significant waste streams. | These are generally avoided unless specific circumstances prevent the use of H₂O₂ or air. The lack of selectivity and harsh conditions make them less suitable for routine synthesis of EDPPO. |

For this guide, we will focus on the hydrogen peroxide method due to its reliability, high yield, and well-understood protocol.

Detailed Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step.

Materials and Reagents

-

Ethyldiphenylphosphine (C₁₄H₁₅P, MW: 214.24 g/mol )

-

Hydrogen Peroxide (30-35% aqueous solution)

-

Toluene

-

Molecular Sieves (3Å or 4Å)

-

Magnesium Sulfate (Anhydrous)

-

Dichloromethane (DCM)

-

Hexanes

-

Deionized Water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

PART A: Oxidation Reaction

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyldiphenylphosphine (1.0 eq) in toluene (approx. 5-10 mL per gram of phosphine).

-

Expertise & Experience: Toluene is chosen as the solvent because it is relatively non-polar, dissolves the starting phosphine well, and is immiscible with the aqueous H₂O₂ solution, allowing for easy phase separation later.

-

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

-

Causality: The oxidation of phosphines is an exothermic reaction. Cooling the reaction mixture controls the reaction rate, prevents potential temperature spikes, and minimizes side reactions.

-

-

Addition of Oxidant: Slowly add hydrogen peroxide (30-35% aq. solution, 1.1 - 1.2 eq) to the stirred solution dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Trustworthiness: Using a slight excess of H₂O₂ ensures the complete conversion of the starting phosphine. Slow, dropwise addition is critical for safety and temperature control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting phosphine signal (δ ≈ -14 ppm) and the appearance of the phosphine oxide product (δ ≈ +34 ppm) indicates completion.

-

PART B: Work-up and Purification

-

Quenching & Phase Separation: Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve any excess H₂O₂ and inorganic salts. Separate the organic layer (top layer) from the aqueous layer. Wash the organic layer twice more with deionized water.

-

Causality: This step removes the majority of the water-soluble components from the organic phase containing the product.

-

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Adduct Decomposition (Critical Step): Add activated 4Å molecular sieves to the dried toluene solution and stir at room temperature for 4 hours, or at 60 °C for 1 hour.[8]

-

Solvent Removal: Remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: The product, this compound, is typically a solid at room temperature. Recrystallize the crude solid from a suitable solvent system, such as dichloromethane/hexanes or ethyl acetate/hexanes, to obtain a pure, crystalline product.

-

Trustworthiness: Recrystallization is a powerful purification technique that removes trace impurities, resulting in a product of high purity (≥97%), which can be verified by analytical methods.[11]

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

³¹P NMR: A single peak at approximately +34 ppm is characteristic of the phosphine oxide.

-

Mass Spectrometry: To confirm the molecular weight (230.24 g/mol ).[11]

-

Melting Point: To assess purity.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Waste Disposal

Scientific integrity demands a rigorous approach to safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Ventilation: Ethyldiphenylphosphine has a strong, unpleasant odor (stench) and should be handled in a well-ventilated fume hood.[13][14]

-

Air Sensitivity: Ethyldiphenylphosphine is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.[13][15]

-

Hydrogen Peroxide: Concentrated H₂O₂ is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care.

-

Spills: In case of a minor spill, absorb with an inert material like sand or vermiculite and place in a labeled container for disposal.[12] For major spills, evacuate the area and alert emergency responders.[12]

-

Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[12]

References

- 1. This compound | 1733-57-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. books.rsc.org [books.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scbt.com [scbt.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Ethyldiphenylphosphine Oxide

This guide provides a comprehensive technical overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of ethyldiphenylphosphine oxide. It is intended for researchers, scientists, and professionals in drug development and organophosphorus chemistry who utilize ³¹P NMR spectroscopy for the characterization of phosphine oxides. This document delves into the theoretical underpinnings, practical experimental considerations, and data interpretation, offering field-proven insights to ensure the acquisition of high-quality, reliable spectroscopic data.

Introduction to ³¹P NMR Spectroscopy of Phosphine Oxides

Phosphorus-31 NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organophosphorus compounds. The ³¹P nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR experiments.[1] In the realm of phosphine oxides, ³¹P NMR is particularly informative, as the chemical shift is exquisitely sensitive to the electronic and steric environment of the phosphorus atom.

This compound serves as an excellent model compound for understanding the nuances of ³¹P NMR spectroscopy of triaryl/alkyl phosphine oxides. Its structure, featuring both alkyl and aryl substituents, provides a platform to explore the electronic effects that govern the ³¹P chemical shift.

The ³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift of this compound is typically observed in the downfield region of the spectrum, a characteristic feature of pentavalent phosphorus compounds, particularly phosphine oxides. The precise chemical shift is influenced by a variety of factors, including the solvent, concentration, and temperature.

Typical Chemical Shift Value

In a standard deuterated chloroform (CDCl₃) solution, the ³¹P NMR chemical shift of this compound is approximately +32.8 ppm relative to an external standard of 85% H₃PO₄.[2]

Data Presentation: Solvent Effects on the ³¹P Chemical Shift of Arylphosphine Oxides

| Solvent | Chemical Shift (δ) of TPPO (ppm) |

| Benzene-d₆ | +24.8 |

| Chloroform-d | +29.4 |

| Dichloromethane-d₂ | +30.5 |

| Acetone-d₆ | +31.2 |

| Methanol-d₄ | +33.1 |

Note: Data for Triphenylphosphine Oxide is presented as an illustrative example of solvent effects on arylphosphine oxides.

The trend observed with TPPO, a downfield shift with increasing solvent polarity, is attributed to the stabilization of the partially negative oxygen atom of the P=O bond by more polar solvents. This interaction withdraws electron density from the phosphorus atom, leading to a deshielding effect and a downfield shift.

Factors Influencing the ³¹P NMR Chemical Shift

A thorough understanding of the factors that modulate the ³¹P chemical shift is paramount for accurate spectral interpretation.

Electronic Effects of Substituents

The nature of the substituents attached to the phosphorus atom has a profound impact on the chemical shift.

-

Electronegativity: More electronegative substituents tend to withdraw electron density from the phosphorus atom, causing a deshielding effect and a downfield shift (a more positive ppm value). The two phenyl groups in this compound are electron-withdrawing compared to the ethyl group, which is electron-donating.

-

Resonance and Inductive Effects: The phenyl groups can participate in resonance, which can influence the electron density at the phosphorus center. The overall electronic effect is a combination of inductive and resonance contributions.

Steric Effects and Bond Angles

Changes in the bond angles around the phosphorus atom can alter the hybridization of the phosphorus orbitals, which in turn affects the ³¹P chemical shift. Increased steric bulk of the substituents can lead to a widening of the C-P-C bond angles, which generally results in a downfield shift.

Solvent Effects and Hydrogen Bonding

As demonstrated with triphenylphosphine oxide, the solvent can significantly influence the chemical shift. Protic solvents, in particular, can form hydrogen bonds with the oxygen atom of the phosphine oxide. This hydrogen bonding further polarizes the P=O bond, leading to a significant downfield shift.[3][4]

Concentration and Temperature Effects

The ³¹P chemical shift of phosphine oxides can also exhibit a dependence on concentration and temperature.[5]

-

Concentration: At higher concentrations, intermolecular interactions, such as dipole-dipole interactions between P=O groups, can become more significant and may lead to changes in the observed chemical shift.

-

Temperature: Temperature can affect the equilibrium of solvent-solute interactions and conformational dynamics, which can lead to a temperature-dependent chemical shift.[6][7] Generally, an increase in temperature can lead to an upfield shift due to the disruption of intermolecular interactions.

Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra

The following protocol outlines the key steps for obtaining a high-quality ³¹P NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

For quantitative measurements, a known amount of an internal standard can be added.

-

-

Instrumentation and Referencing:

-

Use a high-field NMR spectrometer equipped with a multinuclear probe.

-

The ³¹P NMR spectrum should be referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm.

-

A common method is to use a sealed capillary insert containing 85% H₃PO₄ placed inside the NMR tube.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis to ensure full relaxation of the ³¹P nucleus.

-

Number of Scans (NS): 16-64 scans are usually sufficient for a compound of this concentration.

-

Spectral Width (SW): A spectral width of 200-250 ppm, centered around +30 ppm, is generally adequate for phosphine oxides.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., Waltz-16) to simplify the spectrum by removing ¹H-³¹P coupling.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the peak of the external 85% H₃PO₄ standard to 0.0 ppm.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring a ³¹P NMR spectrum.

Interpretation of Coupling Constants

In a proton-coupled ³¹P NMR spectrum of this compound, or more commonly in the ¹H and ¹³C NMR spectra, spin-spin coupling between phosphorus and neighboring nuclei provides valuable structural information.

Phosphorus-Carbon (³¹P-¹³C) Coupling

-

One-bond coupling (¹J(P,C)): The coupling between the phosphorus and the directly attached carbon atoms is typically large. For the ipso-carbon of the phenyl rings, ¹J(P,C) is in the range of 80-110 Hz. For the methylene carbon of the ethyl group, ¹J(P,C) is generally in the range of 60-80 Hz.[8]

-

Two-bond coupling (²J(P,C)): Coupling to the ortho-carbons of the phenyl rings and the methyl carbon of the ethyl group is smaller, typically in the range of 5-15 Hz.[8]

-

Three-bond coupling (³J(P,C)): Coupling to the meta-carbons of the phenyl rings is also observed, usually in the range of 10-20 Hz.[8]

Phosphorus-Proton (³¹P-¹H) Coupling

-

Two-bond coupling (²J(P,H)): The coupling to the protons on the methylene group of the ethyl substituent is typically in the range of 10-15 Hz.[9][10]

-

Three-bond coupling (³J(P,H)): Coupling to the ortho-protons of the phenyl rings is generally small, in the range of 5-10 Hz. Coupling to the protons of the methyl group of the ethyl substituent is also observed, typically in the range of 15-20 Hz.

Conclusion

The ³¹P NMR chemical shift of this compound is a sensitive probe of its molecular structure and environment. By carefully controlling experimental parameters and understanding the interplay of electronic, steric, and solvent effects, researchers can leverage ³¹P NMR spectroscopy to gain deep insights into the properties of this and related phosphine oxides. This guide provides a foundational framework for the acquisition and interpretation of high-quality ³¹P NMR data, enabling its effective application in research and development.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. rsc.org [rsc.org]

- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Infrared Spectrum of the P=O Bond in Ethyldiphenylphosphine Oxide

This guide provides a comprehensive analysis of the phosphoryl (P=O) bond in Ethyldiphenylphosphine oxide (EDPPO) using Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this crucial functional group.

The Significance of the Phosphoryl Group

The phosphoryl group is a cornerstone in various chemical disciplines, from materials science to medicinal chemistry. In this compound, the P=O bond's characteristics are pivotal. The oxygen atom's Lewis basicity allows it to coordinate with metal centers, making EDPPO and similar phosphine oxides valuable ligands in transition-metal catalysis.[1] The stability of the P=O group, even in aerobic conditions, contributes to the robustness of these metal complexes.[1] Furthermore, the polarity of the P=O bond is exploited in materials science to enhance the electrical properties of organic materials, finding applications in devices like Organic Light-Emitting Diodes (OLEDs).[1]

Fundamentals of P=O Bond IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds.[2] The P=O bond exhibits a strong, characteristic stretching vibration in the IR spectrum, making it a readily identifiable feature. The frequency of this vibration is sensitive to the bond's electronic and steric environment, providing valuable structural information.[3][4]

The position of the P=O stretching band is primarily governed by two factors: the bond strength and the reduced mass of the phosphorus and oxygen atoms. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant (a measure of bond strength) and inversely proportional to the square root of the reduced mass.

Factors Influencing the P=O Stretching Frequency

The precise wavenumber of the P=O stretching absorption is modulated by several factors, offering deep insights into the molecular structure and its interactions.

Electronic Effects of Substituents

The nature of the substituents attached to the phosphorus atom significantly influences the P=O bond order and, consequently, its stretching frequency.

-

Inductive Effects: Electronegative substituents attached to the phosphorus atom withdraw electron density, strengthening the P=O bond and shifting the stretching frequency to a higher wavenumber (a blueshift).

-

Resonance Effects: Substituents capable of donating electrons through resonance can decrease the P=O bond order, leading to a lower stretching frequency (a redshift).[3][5] For instance, in aromatic phosphine oxides like EDPPO, the phenyl groups can engage in resonance, influencing the P=O bond character.

Steric Effects and Bond Angles

The spatial arrangement of substituents around the phosphorus atom can alter bond angles, which in turn affects the hybridization and strength of the P=O bond.[3][5] Increased steric hindrance can lead to changes in the P=O stretching frequency.

Hydrogen Bonding

The oxygen atom of the phosphoryl group is a potent hydrogen bond acceptor. The formation of a hydrogen bond with a donor solvent or another molecule weakens the P=O bond.[6][7] This weakening results in a noticeable shift of the P=O stretching band to a lower frequency.[6][8] The extent of this redshift is correlated with the strength of the hydrogen bond.[8][9] This phenomenon is a powerful tool for studying intermolecular interactions.

Experimental Protocol for Acquiring the IR Spectrum of this compound

A meticulously executed experimental procedure is paramount for obtaining a high-quality and reproducible IR spectrum.

Sample Preparation

-

Solid Phase (KBr Pellet):

-

Thoroughly dry a small amount of potassium bromide (KBr) of spectroscopic grade to remove any traces of moisture.

-

Grind a few milligrams of this compound with the dried KBR in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Solution Phase:

-

Dissolve a small amount of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). The choice of solvent is critical as it can influence the spectrum through intermolecular interactions.

-

Transfer the solution to an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr).

-

Instrumental Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and resolution.

-

Scan Range: Typically, the mid-infrared range of 4000 to 400 cm⁻¹ is scanned.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample holder (or the pure solvent) must be acquired and subtracted from the sample spectrum.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the P=O stretching vibration.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | ~1180 - 1200 | Strong, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| P-C (Aromatic) | Stretching | ~1440 | Medium |

| C-H (Aliphatic) | Bending | 1375 - 1465 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |

Note: The exact positions of these bands can vary slightly depending on the sample phase (solid vs. solution) and the solvent used.

The P=O stretching band in phosphine oxides typically appears in the range of 1150-1300 cm⁻¹. For this compound, this band is expected to be strong and sharp, located around 1180-1200 cm⁻¹. The presence of the phenyl groups, which are less electronegative than, for example, alkoxy groups, results in a lower frequency compared to phosphate esters.

The Impact of Hydrogen Bonding on the P=O Spectrum

To illustrate the effect of hydrogen bonding, one can compare the IR spectrum of this compound in a non-polar solvent (e.g., hexane) with that in a protic, hydrogen-bonding solvent (e.g., methanol). In methanol, the P=O stretching frequency will shift to a lower wavenumber, and the band may broaden.[6][7] This is a direct consequence of the formation of a hydrogen bond between the methanol O-H group and the phosphoryl oxygen.

The magnitude of the frequency shift (Δν) is a valuable parameter for quantifying the strength of the hydrogen bond. Stronger hydrogen bonds lead to a greater reduction in the P=O stretching frequency.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound, with the P=O stretching vibration serving as a highly diagnostic spectral feature. A thorough analysis of the position, intensity, and shape of this band provides critical information about the electronic nature of the substituents at the phosphorus center and the intermolecular interactions experienced by the phosphoryl group. For researchers in drug development and materials science, a deep understanding of these spectral correlations is essential for structure elucidation, reaction monitoring, and predicting molecular behavior.

References

- 1. This compound | 1733-57-9 | Benchchem [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. quora.com [quora.com]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. [1606.04323] Effect of hydrogen bonding on infrared absorption intensity [arxiv.org]

Mass spectrometry fragmentation pattern of Ethyldiphenylphosphine oxide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyldiphenylphosphine Oxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (EDPPO). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the characteristic fragmentation pathways of EDPPO, primarily under Electron Ionization (EI). By synthesizing data from established spectral libraries and the broader scientific literature on organophosphorus compounds, this guide offers a predictive framework for identifying EDPPO and related structures. We will explore the key bond cleavages, rearrangement reactions, and the resulting characteristic fragment ions that serve as a fingerprint for this molecule.

Introduction: this compound (EDPPO)

This compound (C₁₄H₁₅OP) is an organophosphorus compound featuring a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and one ethyl group.[1][2] Its molecular weight is approximately 230.24 g/mol .[1][2] EDPPO and its derivatives are significant in various chemical contexts, including as ligands in catalysis, as flame retardants, and as intermediates in organic synthesis.

Mass spectrometry is an indispensable tool for the structural confirmation and analysis of such compounds. The fragmentation pattern, which results from the ionization and subsequent decomposition of the molecule within the mass spectrometer, provides a unique structural signature. Understanding this pattern is crucial for unambiguous identification in complex matrices.

Compound Profile:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅OP | [1][2] |

| Molecular Weight | 230.24 g/mol | [1][2] |

| Exact Mass | 230.086052 g/mol | [3] |

| CAS Number | 1733-57-9 | [1][2] |

| IUPAC Name | this compound |[1][2] |

Principles of Mass Spectrometry for EDPPO Analysis

While various ionization techniques can be employed, Electron Ionization (EI) is the most common and well-documented method for generating a reproducible fragmentation pattern for relatively volatile and thermally stable compounds like EDPPO.

-

Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[4][5] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions, including simple bond cleavages and rearrangements, to produce a spectrum of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which is characteristic of the compound's structure.

-

Electrospray Ionization (ESI): For less volatile compounds or analyses requiring softer ionization, ESI is often used. ESI typically generates protonated molecules ([M+H]⁺) with less fragmentation than EI.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation pathways through collision-induced dissociation (CID).

This guide will focus primarily on the EI fragmentation pattern, as it provides the most detailed structural information for initial identification.

The Electron Ionization (EI) Fragmentation Pathway of EDPPO

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the P-C bonds and rearrangements.

The Molecular Ion (M⁺•)

Upon EI, EDPPO forms a molecular ion at m/z 230 . The presence and intensity of this peak confirm the molecular weight of the compound.

C₁₄H₁₅OP + e⁻ → [C₁₄H₁₅OP]⁺• + 2e⁻ (m/z = 230)

The subsequent fragmentation originates from this radical cation. The major pathways are detailed below.

Major Fragmentation Pathways

The fragmentation of organophosphorus compounds is driven by the stability of the resulting ions and neutral losses.[8] For EDPPO, the key cleavages occur around the central phosphorus atom.

Pathway A: Loss of the Ethyl Group

A primary and highly favorable fragmentation is the cleavage of the P-C₂H₅ bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This results in the formation of the stable diphenylphosphinoyl cation.

-

[M - C₂H₅]⁺ at m/z 201: This is often the base peak or one of the most abundant ions in the spectrum. The stability of this ion is attributed to the resonance delocalization across the two phenyl rings and the P=O bond.

[C₆H₅)₂(C₂H₅)P=O]⁺• → [(C₆H₅)₂P=O]⁺ + •C₂H₅ (m/z 230) → (m/z 201)

Pathway B: McLafferty Rearrangement

A characteristic rearrangement for compounds containing a gamma-hydrogen relative to a double bond (like the P=O group) is the McLafferty rearrangement.[6] In EDPPO, this involves the transfer of a hydrogen from the ethyl group to the phosphoryl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da).

-

[M - C₂H₄]⁺• at m/z 202: This radical cation, corresponding to diphenylphosphine oxide, is a significant indicator of the ethylphosphine oxide moiety.

[(C₆H₅)₂(C₂H₅)P=O]⁺• → [(C₆H₅)₂P(OH)]⁺• + C₂H₄ (m/z 230) → (m/z 202)

Pathway C: Loss of a Phenyl Group

Cleavage of the stronger P-C₆H₅ bond can also occur, leading to the loss of a phenyl radical (•C₆H₅, 77 Da).

-

[M - C₆H₅]⁺ at m/z 153: This ion corresponds to the (ethyl)(phenyl)phosphinoyl cation. While less favorable than the loss of the ethyl group, this peak is typically observed.

[(C₆H₅)₂(C₂H₅)P=O]⁺• → [(C₆H₅)(C₂H₅)P=O]⁺ + •C₆H₅ (m/z 230) → (m/z 153)

Pathway D: Fragmentation of the Phenyl Rings

The fragment ions themselves can undergo further decomposition. The ion at m/z 201 can lose a phenyl group, though this is less common. More characteristic is the fragmentation of the phenyl rings, leading to ions such as:

-

[C₆H₅]⁺ at m/z 77: The phenyl cation.

-

[C₄H₃]⁺ at m/z 51: A common fragment from the decomposition of a benzene ring.

Summary of Key Fragment Ions

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 230 | [ (C₆H₅)₂(C₂H₅)P=O ]⁺• | [C₁₄H₁₅OP]⁺• | Molecular Ion (M⁺•) |

| 202 | [ (C₆H₅)₂P(OH) ]⁺• | [C₁₂H₁₁OP]⁺• | M - C₂H₄ (McLafferty Rearrangement) |

| 201 | [ (C₆H₅)₂P=O ]⁺ | [C₁₂H₁₀OP]⁺ | M - •C₂H₅ (Loss of ethyl radical) |

| 153 | [ (C₆H₅)(C₂H₅)P=O ]⁺ | [C₈H₁₀OP]⁺ | M - •C₆H₅ (Loss of phenyl radical) |

| 77 | [ C₆H₅ ]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 51 | [ C₄H₃ ]⁺ | [C₄H₃]⁺ | Benzene ring fragment |

Visualizing the Fragmentation

The logical flow of the primary fragmentation events under Electron Ionization can be visualized as follows:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Crystalline Architecture of Ethyldiphenylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Landscape

Ethyldiphenylphosphine oxide (EDPPO), a seemingly unassuming organophosphorus compound with the chemical formula C₁₄H₁₅OP, holds a significant position in the landscape of synthetic chemistry and materials science.[1][2] Its utility as a ligand in catalysis and as a precursor to other valuable phosphine derivatives has spurred interest in its fundamental physicochemical properties.[1] A thorough understanding of its three-dimensional structure in the solid state is paramount for predicting its behavior, designing new applications, and optimizing its synthesis and handling. This technical guide provides a comprehensive exploration of the crystal structure of this compound, delving into the experimental methodologies for its determination and the intricate network of intermolecular forces that govern its crystalline packing.

The Molecular Blueprint: Synthesis and Preparation of Crystalline this compound

The journey to elucidating the crystal structure of this compound begins with its synthesis and subsequent crystallization. A common and effective method for the preparation of EDPPO is the oxidation of its corresponding phosphine, ethyldiphenylphosphine.[1] This transformation is typically achieved with a mild oxidizing agent to ensure high yield and purity.

Another prominent synthetic route involves phosphorylation reactions. For instance, cobalt-catalyzed C(sp²)–P cross-coupling of ethylphosphine precursors with aryl halides has demonstrated high yields of EDPPO.[1] For research purposes, microwave-assisted synthesis has also been employed to enhance reaction efficiency.[1]

Experimental Protocol: Synthesis of this compound via Oxidation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyldiphenylphosphine in a suitable organic solvent, such as dichloromethane or toluene.

-

Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of a 30-35% aqueous hydrogen peroxide solution dropwise to the stirred phosphine solution. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium sulfite to quench any remaining peroxide, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to obtain high-purity crystalline material suitable for single-crystal X-ray diffraction analysis.

Diagram: Synthetic Workflow for this compound

Caption: Workflow for the synthesis and purification of crystalline this compound.

Deciphering the Crystal Lattice: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

The following protocol provides a generalized workflow for the SCXRD analysis of an organic molecule like this compound.

-

Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with dimensions typically in the range of 0.1 to 0.3 mm. The crystal should be free of cracks and other visible defects. Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically around 100-173 K) is used to cool the crystal, which minimizes thermal vibrations and can improve the quality of the diffraction data. The data collection is performed using a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.

Crystallographic Data for this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A study published in 1994 reported the following crystallographic parameters:[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.526 |

| b (Å) | 10.856 |

| c (Å) | 14.448 |

| α (°) | 90 |

| β (°) | 98.94 |

| γ (°) | 90 |

| P-O Bond Length (Å) | ~1.48 |

| C-P-C Bond Angle (°) | ~104.5 |

The phosphorus atom at the core of the molecule adopts a distorted tetrahedral geometry, a characteristic feature of phosphine oxides.[1]

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

The Supramolecular Assembly: Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a delicate balance of various non-covalent interactions. In the case of phosphine oxides, the polar P=O group plays a crucial role in directing the supramolecular assembly. While a detailed analysis of the intermolecular interactions for this compound is hampered by the current unavailability of a public Crystallographic Information File (CIF), we can infer the likely interactions based on the known chemistry of phosphine oxides and related compounds.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts.

Experimental Protocol: Hirshfeld Surface Analysis

-

Input Data: A Crystallographic Information File (CIF) containing the unit cell parameters and atomic coordinates of the crystal structure is required as input.

-

Software: Specialized software, such as CrystalExplorer, is used to perform the Hirshfeld surface analysis.

-

Surface Generation: The software calculates the Hirshfeld surface for a selected molecule within the crystal lattice.

-

Property Mapping: Various properties, most commonly d_norm, are mapped onto the generated surface. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), white regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.

-

2D Fingerprint Plots: The software can also generate 2D fingerprint plots, which summarize the intermolecular contacts in a quantitative manner. These plots show the distribution of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface.

Expected Intermolecular Interactions in this compound Crystals

Based on the molecular structure of EDPPO and the crystal structures of similar phosphine oxides, the following intermolecular interactions are expected to play a significant role in its crystal packing:

-

C-H···O Hydrogen Bonds: The polarized P=O oxygen atom is a strong hydrogen bond acceptor. Weak hydrogen bonds are likely to form between this oxygen and the hydrogen atoms of the ethyl and phenyl groups of neighboring molecules.

-

π-π Stacking Interactions: The presence of two phenyl rings provides the opportunity for π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

-

C-H···π Interactions: The hydrogen atoms of the ethyl and phenyl groups can also interact with the π-electron clouds of the phenyl rings of neighboring molecules.

Diagram: Conceptual Representation of Intermolecular Interactions

Caption: A conceptual diagram illustrating the types of intermolecular interactions expected in the crystal structure of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystallization to the experimental determination of its solid-state architecture. The key crystallographic parameters reveal a monoclinic crystal system with a P2₁/n space group. While a detailed, quantitative analysis of the intermolecular interactions through Hirshfeld surface analysis is currently limited by the lack of a publicly available CIF file, the fundamental principles governing the crystal packing of phosphine oxides suggest a network of C-H···O hydrogen bonds and π-π stacking interactions.

For future research, the deposition of a complete CIF file for this compound into a public database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), is of paramount importance. This would enable a more rigorous and quantitative analysis of its intermolecular interactions, providing deeper insights into its solid-state behavior. Such data would be invaluable for computational modeling, polymorphism screening, and the rational design of new materials and catalysts based on the this compound scaffold.

References

Ethyldiphenylphosphine Oxide: A Comprehensive Guide to its Solubility in Common Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

Ethyldiphenylphosphine oxide (EDPPO) is a pivotal organophosphorus compound, widely utilized as a synthetic intermediate and ligand precursor in catalysis and materials science.[1][2] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and formulating advanced materials. This technical guide provides a comprehensive analysis of the physicochemical properties of EDPPO that govern its solubility, outlines a robust experimental protocol for its quantitative determination, and presents a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to leverage the full potential of this versatile reagent.

Introduction: The Significance of Solubility in Application

This compound (C₁₄H₁₅OP, CAS 1733-57-9) is a solid crystalline compound at standard conditions.[1] Its utility is prominent in several areas of chemical synthesis, including as a reactant for the stereospecific reduction to form phosphines and in various cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The efficiency of these applications is intrinsically linked to the solubility of EDPPO in the chosen reaction medium. Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in product isolation and purification. Conversely, a well-chosen solvent system ensures homogeneity, facilitates reactant interaction, and simplifies downstream processing. Therefore, a predictive understanding and the ability to experimentally verify the solubility of EDPPO are critical skills for any scientist working with this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The key features of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅OP | [3] |

| Molecular Weight | 230.24 g/mol | [1][2] |

| Appearance | Solid (often beige powder) | [1][4] |

| Melting Point | 120-125 °C | [1] |

| Boiling Point | 128-130 °C at 3 Torr | [5] |

| Structure | CCP(=O)(c1ccccc1)c2ccccc2 | [1] |

The EDPPO molecule possesses a highly polar phosphoryl (P=O) group, which is a strong hydrogen bond acceptor.[6] This feature is contrasted by the presence of two nonpolar, bulky phenyl rings and a short ethyl group. This amphiphilic character—a combination of a distinct polar head and a significant nonpolar body—is the primary determinant of its solubility behavior. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility: EDPPO will exhibit higher solubility in solvents that can effectively solvate both its polar and nonpolar regions.[7][8]

Experimental Protocol for Solubility Determination

While theoretical predictions are useful, precise quantitative data must be determined empirically. The Isothermal Saturation (or "Shake-Flask") method is a reliable and widely adopted technique for determining the equilibrium solubility of a solid in a solvent.[9][10]

Workflow for Isothermal Solubility Measurement

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Isothermal saturation method workflow.

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound (ensuring undissolved solid remains) to a sealed vial containing a precisely known volume or mass of the organic solvent of interest. The use of excess solute is critical to ensure that the final solution is genuinely saturated.

-

Equilibration : Place the vial in an isothermal environment, such as a temperature-controlled water bath or incubator with agitation. Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This step permits the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling : Carefully withdraw a sample of the clear supernatant. To ensure no particulate matter is transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

Quantification :

-

Gravimetric Method : Transfer a known mass or volume of the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood. Once all solvent is removed, weigh the vial containing the dried EDPPO residue. The difference in weight gives the mass of dissolved solute.

-

Chromatographic Method (HPLC/UPLC) : Alternatively, take a precise aliquot of the filtered solution, dilute it with a suitable mobile phase, and analyze it by HPLC or UPLC using a pre-established calibration curve. This method is advantageous for higher throughput and when working with smaller volumes.

-

-

Calculation : Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Predicted Solubility Profile of this compound

In the absence of a comprehensive, published dataset, a qualitative solubility profile can be predicted based on the principles of chemical polarity and intermolecular forces.[8] The following table categorizes common organic solvents and predicts the likely solubility of EDPPO.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments that can effectively solvate the polar P=O group. They lack the ability to donate hydrogen bonds, but their polarity is sufficient to dissolve EDPPO well. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the phosphoryl oxygen, facilitating dissolution. However, their effectiveness may be slightly reduced by the large nonpolar surface area of the phenyl rings.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are polar enough to interact favorably with the P=O group and are also effective at solvating the phenyl rings, leading to good overall solubility. |

| Aromatic | Toluene, Benzene | Low to Moderate | These nonpolar solvents primarily interact with the phenyl rings of EDPPO via π-stacking. Their inability to solvate the highly polar P=O group limits overall solubility.[12] |

| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | These solvents lack any significant polarity and cannot effectively solvate the P=O group, resulting in very poor solubility. |

| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether has a small dipole moment but is primarily nonpolar. It is a less effective solvent than THF for polar compounds. |

| Water | Water (H₂O) | Very Low / Insoluble | Despite being highly polar and a hydrogen bond donor, the large, hydrophobic phenyl groups dominate, preventing significant dissolution in water.[13] |

Factors Influencing Solubility Measurements

-

Temperature : The solubility of solids in liquids generally increases with temperature.[9] Therefore, all measurements must be performed and reported at a specified, constant temperature.

-

Purity : Impurities in either the EDPPO solute or the solvent can alter the measured solubility. Use of high-purity materials is essential for obtaining accurate and reproducible data.

-

Polymorphism : Crystalline solids like EDPPO can exist in different polymorphic forms, each with a unique solubility. It is important to characterize the solid form being used.

Safety and Handling

This compound is considered a hazardous substance. It may be harmful if swallowed and can cause skin and serious eye irritation.[1][14] It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[15]

Conclusion